Orexin is derived from a precursor protein known as prepro-orexin, which consists of 130 amino acids. This precursor is encoded by the gene HCRTR, located on chromosome 17. The synthesis of orexin involves the cleavage of prepro-orexin into its active forms: orexin-A (33 amino acids) and orexin-B (28 amino acids). Orexin-A is distinguished by its two intrachain disulfide bonds, which are critical for its structural integrity and biological activity .
The synthesis of orexin-A has been achieved through various methods. A notable approach is a one-step cyclization method utilizing iodine oxidation in an acetic acid/water solution. This method employs selective side-chain protection of cysteine residues to facilitate the formation of disulfide bonds without leading to undesired cyclic configurations. The efficiency of this synthesis method is characterized by high yield and purity of the resulting peptide .
Other synthesis strategies have included comparing different techniques for creating peptides with disulfide bonds, optimizing reaction time and yield. The ability to control the formation of cyclic structures is essential for obtaining functional orexin peptides .
The molecular structure of orexin-A reveals a compact conformation characterized by a hydrophilic N-terminal region and a conserved C-terminal region. The N-terminal portion features a short helix stabilized by disulfide bonds, while the C-terminal region exhibits a helix-turn-helix conformation. This structural arrangement provides an amphipathic character essential for receptor binding .
Orexin-A's interaction with receptors is influenced by specific hydrophobic residues that are conserved across both orexin peptides. Substituting these residues can significantly reduce their functional potency at orexin receptors .
Orexin peptides interact with two main types of receptors: orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). The binding affinity differs between these receptors; for instance, orexin-A binds OX1R with approximately 100-fold higher affinity than orexin-B, while both peptides exhibit similar affinities for OX2R .
Upon binding to their respective receptors, these neuropeptides activate G-protein-coupled signaling pathways that lead to increased intracellular calcium levels. This signaling cascade involves phospholipase C activation and subsequent mobilization of calcium ions from intracellular stores .
The mechanism through which orexins exert their effects involves binding to their receptors, leading to the activation of G-proteins that stimulate various intracellular pathways. For example, activation of OX1R can induce phospholipase C activity, resulting in increased levels of inositol trisphosphate and diacylglycerol, which further elevate intracellular calcium concentrations .
This increase in calcium levels triggers downstream effects that influence neuronal excitability and neurotransmitter release, ultimately enhancing arousal and wakefulness while modulating appetite-related behaviors .
Orexin-A is a peptide with a molecular weight of approximately 3,900 Da. It has a compact structure stabilized by disulfide bonds that contribute to its biological activity. The peptide is soluble in aqueous solutions due to its polar regions but may exhibit varying solubility based on pH and ionic strength.
Chemically, orexins are characterized by their peptide bonds linking amino acids. The presence of disulfide bonds in orexin-A adds stability to its structure. These properties are critical for maintaining the integrity required for receptor interaction and signaling activity .
Orexins have significant implications in neuroscience and pharmacology due to their role in sleep regulation and appetite control. Research into orexin receptor antagonists has gained traction for potential therapeutic applications in treating sleep disorders such as insomnia and narcolepsy. For instance, suvorexant is an approved medication that acts as an antagonist at orexin receptors to promote sleep .
Additionally, understanding the orexin system has opened avenues for exploring treatments related to obesity and metabolic disorders, given its involvement in appetite regulation . The ongoing study of orexins continues to reveal insights into their diverse physiological roles and potential clinical applications.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0